molecular formula C15H10F3NO5 B6411467 2-(2-Methoxy-5-trifluoromethylphenyl)-4-nitrobenzoic acid CAS No. 1262006-58-5

2-(2-Methoxy-5-trifluoromethylphenyl)-4-nitrobenzoic acid

Cat. No.: B6411467
CAS No.: 1262006-58-5
M. Wt: 341.24 g/mol
InChI Key: NJHGNQVIIREVIR-UHFFFAOYSA-N
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Description

2-(2-Methoxy-5-trifluoromethylphenyl)-4-nitrobenzoic acid is an organic compound characterized by the presence of methoxy, trifluoromethyl, and nitro functional groups attached to a benzoic acid core

Preparation Methods

The synthesis of 2-(2-Methoxy-5-trifluoromethylphenyl)-4-nitrobenzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 2-(2-Methoxy-5-trifluoromethylphenyl)benzoic acid, followed by purification and crystallization to obtain the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

2-(2-Methoxy-5-trifluoromethylphenyl)-4-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Reduction: The nitro group can be reduced to an amine using reagents such as tin(II) chloride in hydrochloric acid.

Common reagents and conditions used in these reactions include hydrogen gas, catalysts, tin(II) chloride, and hydrochloric acid. Major products formed from these reactions include amino derivatives and substituted benzoic acids.

Scientific Research Applications

2-(2-Methoxy-5-trifluoromethylphenyl)-4-nitrobenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential use in drug development and as a pharmacological agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-5-trifluoromethylphenyl)-4-nitrobenzoic acid involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl and nitro groups contribute to its reactivity and ability to form stable complexes with target molecules. These interactions can modulate biological pathways and result in specific pharmacological effects.

Comparison with Similar Compounds

Similar compounds to 2-(2-Methoxy-5-trifluoromethylphenyl)-4-nitrobenzoic acid include:

    2-Methoxy-5-trifluoromethylphenylboronic acid: Shares the methoxy and trifluoromethyl groups but lacks the nitro group.

    2-Methoxy-5-trifluoromethylphenol: Contains the methoxy and trifluoromethyl groups but has a hydroxyl group instead of a nitro group.

    2-Methoxy-5-trifluoromethylbenzaldehyde: Similar structure but with an aldehyde group instead of a nitro group.

The uniqueness of this compound lies in the combination of its functional groups, which impart distinct chemical and biological properties.

Properties

IUPAC Name

2-[2-methoxy-5-(trifluoromethyl)phenyl]-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3NO5/c1-24-13-5-2-8(15(16,17)18)6-12(13)11-7-9(19(22)23)3-4-10(11)14(20)21/h2-7H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHGNQVIIREVIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692148
Record name 2'-Methoxy-5-nitro-5'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262006-58-5
Record name 2'-Methoxy-5-nitro-5'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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